

Ethyl Nonanoate: A Technical Guide for the Flavor Industry

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Compound of Interest

Compound Name: Ethyl Nonanoate

Cat. No.: B092252

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Introduction

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester that plays a significant role in the flavor and fragrance industry. Its characteristic fruity and waxy aroma profile makes it a valuable component in the formulation of a wide array of flavors, particularly those mimicking fruits such as apple, pear, and grape. This technical guide provides an in-depth overview of the chemical properties, sensory profile, applications, and analytical methodologies related to **ethyl nonanoate** for professionals in research, development, and quality control.

Chemical and Physical Properties

Ethyl nonanoate is a colorless liquid with a distinct odor. Its fundamental physical and chemical characteristics are crucial for its application in flavor formulations, influencing its solubility, volatility, and stability. A summary of these properties is presented in Table 1.

Property	Value
Synonyms	Ethyl pelargonate, Wine ether, Nonanoic acid, ethyl ester
CAS Number	123-29-5
Molecular Formula	C11H22O2
Molecular Weight	186.29 g/mol
Boiling Point	227 °C (at 760 mmHg)
Density	0.866 g/mL at 25 °C
Refractive Index	1.422 at 20 °C
Solubility	Practically insoluble in water; soluble in alcohol and propylene glycol
Purity Grades	Typically available in 98% and 99% purity

Sensory Profile and Natural Occurrence

The sensory characteristics of **ethyl nonanoate** are its most defining feature for the flavor industry. It is described as having a fruity, waxy, and slightly fatty odor, often with notes of cognac, grape, and pear.^[1] Its taste profile at a concentration of 5.0 ppm is characterized as fruity, estery, green, waxy, and fatty with nuances of banana and tropical fruits.

Ethyl nonanoate is a naturally occurring compound found in a variety of fruits, beverages, and other food products. Its presence contributes to the characteristic aroma of these items. Table 2 lists some of the natural sources of **ethyl nonanoate**.

Food/Beverage
Apple
Banana
Pear
Plum
Pineapple
Grapes
Wine
Beer
Cognac
Rum
Whiskey
Parmesan cheese
Milk

Applications in the Flavor Industry

Ethyl nonanoate is a versatile flavor ingredient used to impart or enhance fruity and waxy notes in a wide range of food and beverage products.^[2] It is particularly effective in the creation of artificial fruit flavors.

Food and Beverage Applications

Common applications of **ethyl nonanoate** in the food and beverage industry include:

- Beverages: Alcoholic beverages such as wine, whiskey, and cognac, as well as non-alcoholic fruit-flavored drinks.^[3]
- Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

- Baked Goods: Fruit-flavored pastries, cakes, and cookies.
- Dairy Products: Ice cream and yogurt with fruit flavors.

The typical usage level for **ethyl nonanoate** in these applications ranges from 4 to 20 ppm.[3]

Flavor Creation Workflow

The process of incorporating **ethyl nonanoate** into a flavor formulation involves several key steps, from conceptualization to final product application.



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Caption: A simplified workflow for creating a flavor incorporating **ethyl nonanoate**.

Experimental Protocols

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is commonly used for the determination of **ethyl nonanoate** in complex matrices like wine.

1. Sample Preparation (HS-SPME):

- Objective: To extract and concentrate volatile compounds, including **ethyl nonanoate**, from the sample matrix.
- Apparatus:
 - 20 mL headspace vials with PTFE/silicone septa
 - SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

- Heater/stirrer or water bath
- Procedure:
 - Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
 - Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.
 - If quantitative analysis is required, add a known amount of an appropriate internal standard.
 - Seal the vial and place it in a water bath or on a heater-stirrer set to a specific temperature (e.g., 40°C).
 - Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
 - Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the set temperature.
 - Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

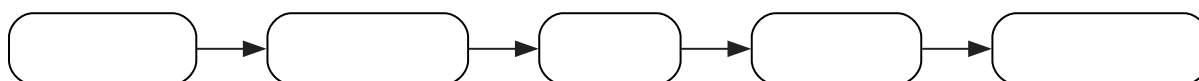
- Objective: To separate, identify, and quantify the extracted volatile compounds.
- Instrumentation:
 - Gas chromatograph equipped with a mass selective detector (MSD).
 - Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).
- Typical GC Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp 1: Increase to 150 °C at a rate of 5 °C/min
 - Ramp 2: Increase to 230 °C at a rate of 10 °C/min, hold for 5 minutes
- Typical MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-350
 - Ion Source Temperature: 230 °C
 - Transfer Line Temperature: 280 °C
- Data Analysis: Identification of **ethyl nonanoate** is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by integrating the peak area and comparing it to a calibration curve of the internal standard.

Sensory Evaluation Protocol: Triangle Test for a Flavored Beverage

- Objective: To determine if a perceptible difference exists between a standard beverage and a beverage flavored with **ethyl nonanoate**.
- Panelists: A panel of at least 15-20 trained sensory assessors.
- Sample Preparation:
 - Prepare a base beverage (e.g., sweetened carbonated water).
 - Prepare a test sample by adding a specific concentration of **ethyl nonanoate** (e.g., 10 ppm) to the base beverage.

- Present three coded samples to each panelist: two of the base beverage and one of the test sample, or two of the test sample and one of the base beverage. The order of presentation should be randomized.
- Procedure:
 - Panelists are instructed to taste each sample from left to right.
 - They are asked to identify the sample that is different from the other two.
 - A forced-choice method is used; panelists must make a selection.
- Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if the number of correct judgments is significant at a given confidence level (e.g., $p < 0.05$).



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Caption: Workflow for a triangle test sensory evaluation.

Regulatory and Safety Information

Ethyl nonanoate is recognized as a safe flavoring ingredient by major regulatory bodies.

- FDA: **Ethyl nonanoate** is listed in the Code of Federal Regulations (CFR) Title 21, Section 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.^[4]
- FEMA: The Flavor and Extract Manufacturers Association (FEMA) has designated **ethyl nonanoate** as Generally Recognized as Safe (GRAS), with the FEMA number 2447.^[5]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **ethyl nonanoate** and concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent.".[1][2] An Acceptable Daily Intake (ADI) of 0-2.5 mg/kg of body weight was established in 1979 and maintained in subsequent evaluations.[1][2]

A summary of the key regulatory identifiers for **ethyl nonanoate** is provided in Table 3.

Regulatory Body/Identifier	Value/Status
CAS Number	123-29-5
FEMA Number	2447
FDA Regulation	21 CFR 172.515
JECFA Number	34
CoE Number	388
Flavis Number	09.107

Conclusion

Ethyl nonanoate is a well-characterized and widely used flavor ingredient with a favorable safety profile. Its distinct fruity and waxy sensory characteristics make it an essential component in the creation of a diverse range of fruit flavors for the food and beverage industry. A thorough understanding of its chemical properties, analytical methodologies for its quantification, and appropriate sensory evaluation techniques are critical for its effective and consistent application in flavor development. The information provided in this guide serves as a comprehensive resource for professionals engaged in the science of flavor.

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